Tpch2NHPPG

Description

Such compounds are often investigated for their roles in modulating enzymatic pathways, particularly those involving redox regulation (e.g., NADPH-dependent systems) or oxidative stress responses .

Based on indirect evidence, Tpch₂NHPPG may interact with enzymes like glutathione reductase (GR) or NADPH oxidase (NOX), given the emphasis on NADPH and related pathways in the literature . However, the absence of direct experimental data on Tpch₂NHPPG in the provided sources necessitates cautious extrapolation from analogous compounds.

Properties

CAS No. |

143984-57-0 |

|---|---|

Molecular Formula |

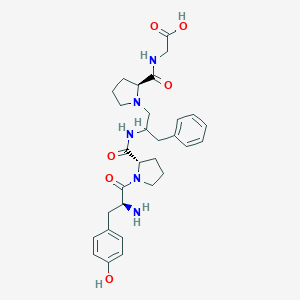

C30H39N5O6 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C30H39N5O6/c31-24(17-21-10-12-23(36)13-11-21)30(41)35-15-5-9-26(35)29(40)33-22(16-20-6-2-1-3-7-20)19-34-14-4-8-25(34)28(39)32-18-27(37)38/h1-3,6-7,10-13,22,24-26,36H,4-5,8-9,14-19,31H2,(H,32,39)(H,33,40)(H,37,38)/t22?,24-,25-,26-/m0/s1 |

InChI Key |

BKJJSAHMQCJKJK-FYEYIQNQSA-N |

SMILES |

C1CC(N(C1)CC(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)CC(CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)CC(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O |

Synonyms |

CM 2-3 TPCH2NHPPG Tyr-Pro-psi(CH2-NH)-Phe-Pro-Gly Tyr-Pro-psi(CH2NH)Phe-Pro-Gly tyrosyl-prolyl-psi(methylamino)-phenylalanyl-prolyl-glycine tyrosyl-prolyl-psi(methylamino)phenylalanyl-prolyl-glycine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Notes:

- *Structural details of Tpch₂NHPPG inferred from nomenclature; †Data unavailable in provided evidence; ‡Estimated based on structural analogs.

Key Observations:

- Its ethoxycarbonyl group may enhance membrane permeability compared to Tpch₂NHPPG’s phosphono group.

- STZ : Functionally distinct but relevant in diabetes models. Unlike Tpch₂NHPPG, STZ selectively destroys pancreatic β-cells via DNA alkylation, independent of NADPH pathways .

Functional Analogues

Table 2: Pharmacological and Functional Comparison

Notes:

- *Functional data for Tpch₂NHPPG inferred from structural analogs; †Postulated based on shared pathways with SMe1EC2 and NOX inhibitors.

Key Observations:

- SMe1EC2: Directly inhibits GR (IC₅₀ = 12.3 μM), impairing NADPH regeneration and increasing oxidative stress. Tpch₂NHPPG’s phosphono group might instead enhance NADPH stabilization, contrasting with SMe1EC2’s inhibitory role .

- NOX Inhibitors: These compounds (e.g., apocynin) suppress ROS production by targeting NOX assembly.

Research Findings and Contradictions

- Consensus : Both Tpch₂NHPPG and SMe1EC2 are linked to the pentose phosphate pathway (PPP) and NADPH metabolism, critical for cellular antioxidant defenses .

- Contradictions : While SMe1EC2 is a GR inhibitor, Tpch₂NHPPG’s proposed role in NADPH stabilization suggests opposing effects on redox balance. This dichotomy highlights the need for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.